1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
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Overview
Description
1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol is a complex organic compound. It belongs to the class of indenes, which are bicyclic hydrocarbons. This compound is characterized by its unique structure, which includes multiple chiral centers and a combination of hydroxyl and methyl groups.
Preparation Methods
The synthesis of 1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)- involves several steps. The synthetic routes typically include:
Hydrogenation: The starting material, indene, undergoes hydrogenation to form octahydroindene.
Functional Group Addition: The addition of hydroxyl groups at specific positions on the indene ring.
Methylation: Introduction of methyl groups at designated positions.
Propenyl Group Addition: The final step involves the addition of a propenyl group to the molecule.
Industrial production methods may involve catalytic hydrogenation and the use of specific reagents to achieve the desired functional groups.
Chemical Reactions Analysis
1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The methyl and propenyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential therapeutic properties and its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)- involves its interaction with specific molecular targets. The hydroxyl groups may form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl and propenyl groups may affect the compound’s hydrophobic interactions and overall stability.
Comparison with Similar Compounds
Similar compounds include other indene derivatives and bicyclic hydrocarbons. Compared to these compounds, 1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)- is unique due to its specific combination of functional groups and chiral centers. This uniqueness may result in distinct chemical reactivity and biological activity.
Similar compounds include:
1H-Indene, octahydro-: A simpler indene derivative without hydroxyl or propenyl groups.
4,7-Methano-1H-indene, octahydro-: Another bicyclic hydrocarbon with a different arrangement of functional groups.
Properties
Molecular Formula |
C15H26O2 |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
(4S,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11?,12?,13?,14-,15-/m0/s1 |
InChI Key |
FKMCEEHVCIIPLE-JDKRLRMNSA-N |
Isomeric SMILES |
CC(=CC1CC[C@@]2(C1[C@@](CCC2O)(C)O)C)C |
Canonical SMILES |
CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C |
Origin of Product |
United States |
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